[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol
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Overview
Description
[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol is an organic compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.15 g/mol. This compound is characterized by the presence of two chlorine atoms and a methanol group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of [2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol typically involves the reaction of 3,4-dichlorophenol with 5-methylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol can be compared with similar compounds such as [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol. While both compounds share a similar core structure, the presence of different substituents (methyl vs. fluorine) can lead to variations in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for specific applications where its analogs may not be as effective .
Properties
IUPAC Name |
[2-(3,4-dichlorophenoxy)-5-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-9-2-5-14(10(6-9)8-17)18-11-3-4-12(15)13(16)7-11/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDLQKHUYNWNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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